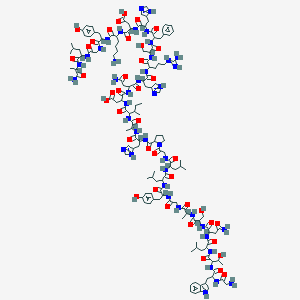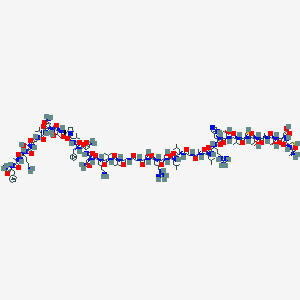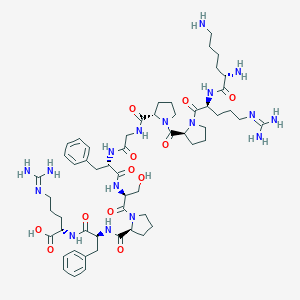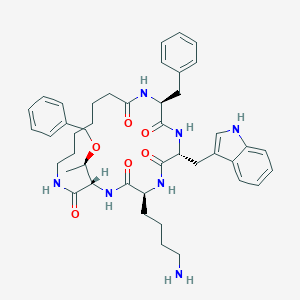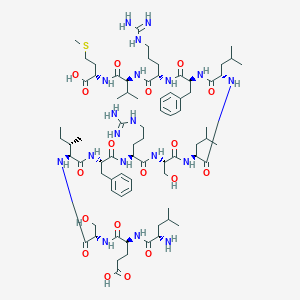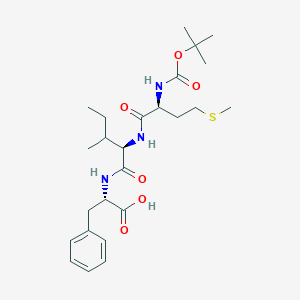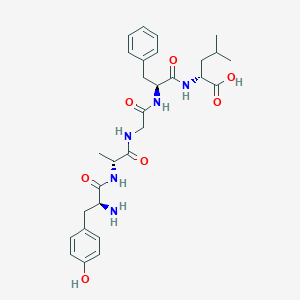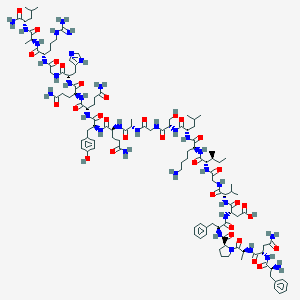
オベスタチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
オベスタチンは、2005年にラットの胃から初めて単離された、23アミノ酸のペプチドホルモンです。プレプログレリンとして知られる、グレリンと同じ前駆体から生じます。食欲を刺激するグレリンとは異なり、オベスタチンは摂食を抑制し、エネルギーバランスを調節すると考えられています。 「オベスタチン」という名前は、ラテン語の「obedere」(むさぼり食う)と「statin」(抑制する)に由来し、食欲調節における役割を反映しています .
2. 製法
合成経路および反応条件: オベスタチンは、ペプチド合成の一般的な方法である固相ペプチド合成 (SPPS) を使用して合成できます。このプロセスでは、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加します。反応条件には通常、望ましくない副反応を防止するための保護基と、ペプチド結合形成を促進するためのカップリング試薬の使用が含まれます。 最終生成物は樹脂から切断され、高速液体クロマトグラフィー (HPLC) で精製されます .
工業生産方法: オベスタチンの工業生産には、大規模な SPPS、それに続く精製および品質管理プロセスが含まれます。ペプチド合成技術の進歩により、高純度で高収率のオベスタチンを効率的に製造することが可能になりました。 自動ペプチド合成装置と最適化された反応条件の使用により、生産プロセスがさらに合理化されました .
3. 化学反応解析
反応の種類: オベスタチンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、ペプチドの構造機能関係を研究し、その安定性と生物活性を高めるために不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素やヨウ素などの酸化剤を使用して、オベスタチンにジスルフィド結合を導入し、その三次元構造を安定化させることができます。
還元: ジチオスレイトール (DTT) やトリス (2-カルボキシエチル) ホスフィン (TCEP) などの還元剤は、ジスルフィド結合を切断でき、ペプチドの線状形態の研究を可能にします。
置換: 部位特異的変異誘発を使用して、アミノ酸置換を導入することで、オベスタチンの機能における特定の残基の役割を調べることができます
形成される主要な生成物: これらの反応から形成される主要な生成物には、オベスタチンのさまざまなアナログと誘導体があり、それらは生物活性と潜在的な治療用途を理解するために研究で使用されています .
4. 科学研究の応用
オベスタチンは、その多様な生物学的機能と潜在的な治療用途のために広く研究されています。
科学的研究の応用
Obestatin has been extensively studied for its diverse biological functions and potential therapeutic applications:
Chemistry: Obestatin analogs are used to study peptide chemistry, including structure-activity relationships and peptide-receptor interactions.
Biology: Obestatin plays a role in regulating appetite, energy balance, and gastrointestinal motility. .
Medicine: Obestatin has potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes. .
Industry: Obestatin and its analogs are used in the development of peptide-based therapeutics and diagnostic tools
作用機序
オベスタチンは、特定の受容体やシグナル伝達経路との相互作用を通じてその効果を発揮します。
受容体: オベスタチンは当初、Gタンパク質共役受容体39 (GPR39) を活性化すると考えられていましたが、この知見は議論の的となっています。 .
シグナル伝達経路: オベスタチンは、アデノシン一リン酸活性化プロテインキナーゼ (AMPK) の活性化やプロテインキナーゼB (AKT) のリン酸化など、さまざまなシグナル伝達経路に影響を与えます。 .
6. 類似の化合物との比較
オベスタチンは、その起源と機能においてユニークですが、プレプログレリン遺伝子から生じる他のペプチドと共通点があります。
類似の化合物:
- グレリン
- モチリン
- グルカゴン様ペプチド1 (GLP-1)
- ペプチドYY (PYY)
結論として、オベスタチンは、多様な生物学的機能と潜在的な治療用途を持つ魅力的なペプチドです。その独特の起源とグレリンに対する反対の効果により、代謝調節とペプチドベースの治療法の研究における貴重なターゲットとなっています。
生化学分析
Biochemical Properties
Obestatin interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to crude plasma membrane preparation of rat jejunum with high affinity
Cellular Effects
Obestatin has been reported to inhibit food and water intake, body weight gain, and gastrointestinal motility . It also mediates promotion of cell survival and prevention of apoptosis . Obestatin-induced increases in beta cell mass, enhanced adipogenesis, and improved lipid metabolism have been noted along with up-regulation of genes associated with beta cell regeneration, insulin production, and adipogenesis .
Molecular Mechanism
The molecular mechanism of Obestatin is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, at 10 nM, obestatin inhibited glucose-induced insulin secretion, while at 1 nM, it potentiated the insulin response to glucose, arginine, and tolbutamide .
Temporal Effects in Laboratory Settings
The effects of Obestatin over time in laboratory settings are still being studied. It is known that Obestatin has a short biological half-life and is rapidly degraded .
Metabolic Pathways
Obestatin is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Obestatin within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .
Subcellular Localization
It is known that Obestatin can be expressed in various tissues and has different effects in various organs and tissues .
準備方法
Synthetic Routes and Reaction Conditions: Obestatin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of obestatin involves large-scale SPPS, followed by purification and quality control processes. Advances in peptide synthesis technology have enabled the efficient production of obestatin with high purity and yield. The use of automated peptide synthesizers and optimized reaction conditions has further streamlined the production process .
化学反応の分析
Types of Reactions: Obestatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to study its structure-function relationships and enhance its stability and bioactivity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds in obestatin, stabilizing its three-dimensional structure.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds, allowing for the study of the peptide’s linear form.
Substitution: Amino acid substitutions can be introduced using site-directed mutagenesis to investigate the role of specific residues in obestatin’s function
Major Products Formed: The major products formed from these reactions include various analogs and derivatives of obestatin, which are used in research to understand its biological activity and potential therapeutic applications .
類似化合物との比較
- Ghrelin
- Motilin
- Glucagon-like peptide 1 (GLP-1)
- Peptide YY (PYY)
特性
CAS番号 |
869705-22-6 |
|---|---|
分子式 |
C114H174N34O31 |
分子量 |
2516.8 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C114H174N34O31/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1 |
InChIキー |
OJSXICLEROKMBP-FFUDWAICSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
配列 |
FNAPFDVGIKLSGAQYQQHGRAL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)

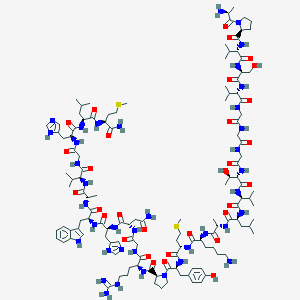
![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)
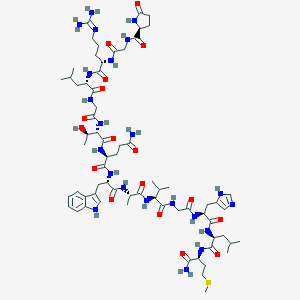
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)

